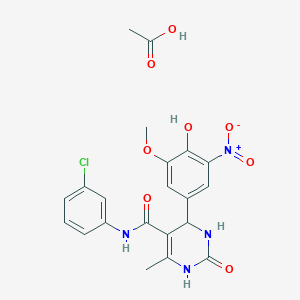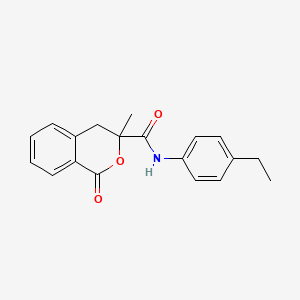![molecular formula C22H17BrN2O2S B4133560 N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B4133560.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide
Vue d'ensemble
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of benzamide derivatives and has been found to exhibit a range of biological activities. In
Mécanisme D'action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide is not fully understood. However, several studies have suggested that it exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. It has also been reported to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the invasion and migration of cancer cells. It has also been found to reduce the production of inflammatory mediators and attenuate the inflammatory response. In addition, it has been reported to inhibit the replication of several viruses such as HIV-1, HCV, and influenza A virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide in lab experiments is its high purity and yield. This compound has been synthesized using a reliable and efficient method, which makes it suitable for use in various research studies. However, one of the limitations of using this compound is its potential toxicity. Several studies have reported that it can induce cytotoxicity and genotoxicity in certain cell types. Therefore, caution should be exercised when using this compound in lab experiments.
Orientations Futures
There are several future directions for the research on N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide. One of the directions is to further investigate its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and viral infections. Another direction is to explore its mechanism of action in more detail, in order to identify new targets for drug development. Furthermore, it would be interesting to investigate the potential of this compound in combination with other drugs, in order to enhance its therapeutic efficacy. Finally, more studies are needed to assess the safety and toxicity of this compound, in order to ensure its suitability for use in clinical settings.
Applications De Recherche Scientifique
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit a range of biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties. Several research studies have reported the use of this compound in the treatment of various diseases such as cancer, Alzheimer's disease, and viral infections.
Propriétés
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxy-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O2S/c1-13-11-14(23)12-16(20(13)27-2)21(26)24-17-8-4-3-7-15(17)22-25-18-9-5-6-10-19(18)28-22/h3-12H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZZFZDNUDHFEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3-benzodioxol-5-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4133485.png)
![2-{[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2,3-dimethylphenyl)acetamide](/img/structure/B4133488.png)
![2-({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methylcyclohexyl)acetamide](/img/structure/B4133490.png)
![N-(4-fluorophenyl)-2-{[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4133498.png)


![4-[2-({[(3-isopropoxypropyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide acetate](/img/structure/B4133518.png)
![methyl 2-{[({4-allyl-5-[3-(2,4-dichlorophenoxy)propyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4133525.png)
![2-{[4-allyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B4133530.png)
![N-[1-(5-{[2-(cyclopentylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B4133543.png)
![4-{[4-(benzyloxy)benzyl]amino}-1-butanol hydrochloride](/img/structure/B4133544.png)
![N-{[4-methyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4133564.png)

![N~2~-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4133573.png)
